molecular formula C9H13N3O3 B13510651 Ethyl (4-methoxypyrimidin-2-yl)glycinate

Ethyl (4-methoxypyrimidin-2-yl)glycinate

Cat. No.: B13510651
M. Wt: 211.22 g/mol
InChI Key: BCYWXPRBICASCP-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate typically involves the reaction of 4-methoxypyrimidine-2-amine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrimidine attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)amino]acetate
  • Ethyl 2-[(4-hydroxy-5-methoxypyrimidin-2-yl)sulfanyl]acetate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 4-position and the ethyl ester group at the 2-position provides distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate

InChI

InChI=1S/C9H13N3O3/c1-3-15-8(13)6-11-9-10-5-4-7(12-9)14-2/h4-5H,3,6H2,1-2H3,(H,10,11,12)

InChI Key

BCYWXPRBICASCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=CC(=N1)OC

Origin of Product

United States

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